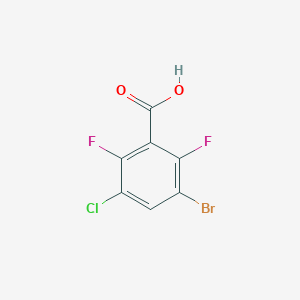
3-Bromo-5-chloro-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2,6-difluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzoic acid typically involves halogenation reactions. One common method is the bromination and chlorination of 2,6-difluorobenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the bromine and chlorine atoms, making it less reactive in certain halogenation reactions.
3,5-Difluorobenzoic Acid: Similar structure but lacks the bromine and chlorine atoms, leading to different reactivity and applications.
5-Bromo-2-fluorobenzotrifluoride: Contains bromine and fluorine but lacks the chlorine atom, resulting in different chemical properties.
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzoic acid is unique due to the presence of multiple halogen atoms, which enhance its reactivity and make it a versatile building block in organic synthesis. Its unique combination of bromine, chlorine, and fluorine atoms allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C7H2BrClF2O2 |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
3-bromo-5-chloro-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |
InChI Key |
CULBKRQBVDOEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















